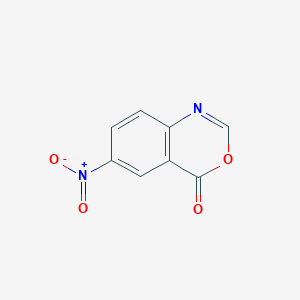

6-Nitro-4H-3,1-benzoxazin-4-one

Description

Significance of Benzoxazinone (B8607429) Scaffolds in Organic Synthesis and Applied Chemistry

The benzoxazinone framework is a privileged scaffold in medicinal chemistry and organic synthesis due to its versatile reactivity and wide range of biological activities. benthamscience.comnih.gov Benzoxazinones are bicyclic heterocyclic compounds, with the 4H-3,1-benzoxazin-4-one isomer being a key focus of research. mdpi.com This core structure is a valuable building block for the synthesis of more complex molecules, including quinazolinones, quinolones, and various other heterocyclic systems. mdpi.comuomosul.edu.iq

The utility of 4H-3,1-benzoxazin-4-one derivatives extends across multiple disciplines:

Medicinal Chemistry : These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. benthamscience.comuomosul.edu.iqnih.govresearchgate.net Their ability to act as inhibitors for enzymes like human leukocyte elastase makes them promising candidates for treating inflammatory conditions. nih.govwisdomlib.org

Agrochemicals : Certain benzoxazinone derivatives are known plant allelochemicals with phytotoxic activity, making them useful as raw materials for developing insecticides. mdpi.comnih.gov

Material Science : The structural features of benzoxazinones lend themselves to applications in the creation of functional polymers, optoelectronic devices, and fluorescent materials. mdpi.com

The synthetic accessibility of the benzoxazinone scaffold, often starting from readily available anthranilic acids, further enhances its importance in applied chemistry. uomosul.edu.iqnih.gov The reactivity of the oxazinone ring allows for various chemical transformations, providing a platform for creating diverse molecular libraries for drug discovery and material science applications. mdpi.comraco.cat

The Unique Role of the Nitro Group in 6-Nitro-4H-3,1-benzoxazin-4-one Derivatives

The introduction of a nitro (NO₂) group onto the 4H-3,1-benzoxazin-4-one scaffold at the 6-position significantly modifies the molecule's electronic properties and reactivity. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.govnih.govwikipedia.org Its presence on the aromatic ring has several important consequences:

Activation for Nucleophilic Aromatic Substitution : The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. wikipedia.org This facilitates the introduction of various nucleophiles onto the aromatic ring, allowing for the synthesis of a wide array of derivatives that would be difficult to prepare otherwise.

Modified Reactivity : The nitro group can influence the reactivity of the entire benzoxazinone system. It can activate the scaffold for reactions with nucleophiles or in cycloaddition reactions. nih.gov For instance, in related heterocyclic systems like pyridones, a nitro group makes the structure highly electron-deficient and susceptible to Diels-Alder reactions. nih.gov

Physicochemical Properties : The presence of a nitro group can increase the density and oxygen balance of a molecule. nih.gov It also impacts properties like acidity, with the potential to increase the acidity of nearby C-H or N-H bonds. nih.govwikipedia.org

The nitro group is not merely a passive substituent; it is a functional group that can participate in various chemical transformations. It can be reduced to an amino group, providing a gateway to a different class of derivatives with their own unique properties and biological activities. wikipedia.org This versatility makes nitro-substituted heterocycles valuable intermediates in organic synthesis. studfile.net

Historical Context of 4H-3,1-Benzoxazin-4-one Research within Heterocyclic Chemistry

The study of 4H-3,1-benzoxazin-4-ones has a history spanning over a century. The first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one was reported in 1902 by Heller and Fiesselmann. nih.gov Their method involved the reaction of anthranilic acids with aroyl chlorides in the presence of pyridine (B92270). nih.gov This foundational work opened the door for extensive research into the synthesis and reactivity of this class of compounds.

Early research focused on establishing reliable synthetic routes. A common and straightforward method involves the cyclization of N-acylanthranilic acids, often by heating with acetic anhydride (B1165640). uomosul.edu.iqrsc.org For example, heating anthranilic acid with acetic anhydride leads to the formation of 2-methyl-3,1-(4H)-benzoxazin-4-one. uomosul.edu.iq

Over the decades, numerous synthetic methodologies have been developed, including cascade annulations, oxidative condensations, and transition-metal-catalyzed coupling reactions, highlighting the enduring interest in these scaffolds. nih.gov The versatility of 4H-3,1-benzoxazin-4-ones as precursors for other important heterocyclic systems, particularly quinazolinones, was recognized early on and continues to be a major driver of research in this area. uomosul.edu.iqresearchgate.net The rich history and well-established chemistry of the 4H-3,1-benzoxazin-4-one core provide a solid foundation for exploring the properties and potential applications of its derivatives, such as this compound.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4/c11-8-6-3-5(10(12)13)1-2-7(6)9-4-14-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUMBPCORMOZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90795852 | |

| Record name | 6-Nitro-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90795852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63285-87-0 | |

| Record name | 6-Nitro-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90795852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Nitro 4h 3,1 Benzoxazin 4 One and Its Derivatives

Classical Synthetic Approaches to 4H-3,1-Benzoxazin-4-one Systems

The traditional methods for synthesizing the 4H-3,1-benzoxazin-4-one scaffold have been well-established for over a century and typically involve the use of readily available precursors.

Routes from Anthranilic Acid Precursors

The most common and direct route to 6-nitro-4H-3,1-benzoxazin-4-one derivatives starts from the corresponding substituted anthranilic acid, specifically 5-nitroanthranilic acid (also known as 4-nitroanthranilic acid in older nomenclature). The presence of both an amino and a carboxylic acid group on the same aromatic ring makes anthranilic acids ideal precursors for the construction of the benzoxazinone (B8607429) ring system. nih.govuomosul.edu.iq

A general and widely employed method involves the reaction of an anthranilic acid with an acyl chloride. For instance, the synthesis of 2-substituted-6-nitro-4H-3,1-benzoxazin-4-ones can be achieved by reacting 5-nitroanthranilic acid with various substituted benzoyl chlorides in a suitable solvent and in the presence of a base to neutralize the hydrogen chloride formed during the reaction. nih.gov A study from 2020 reported the synthesis of a series of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones (which corresponds to the 6-nitro substitution pattern when starting from 4-nitroanthranilic acid) by reacting 4-nitroanthranilic acid with different substituted benzoyl chlorides. nih.gov This reaction highlights the versatility of using various acyl chlorides to introduce diversity at the 2-position of the benzoxazinone ring.

The general reaction scheme is as follows:

The reaction of anthranilic acid with two equivalents of an acid chloride in a pyridine (B92270) solution is a well-established method for producing 2-aryl-3,1-benzoxazin-4-one derivatives. researchgate.netrsc.org The proposed mechanism involves the acylation of both the amino and carboxylic acid groups, followed by cyclization and elimination. researchgate.net

Cyclization Reactions Utilizing Acetic Anhydride (B1165640) and Related Reagents

Acetic anhydride is a frequently used reagent for the cyclization of N-acylanthranilic acids to form 2-methyl-4H-3,1-benzoxazin-4-ones. uomosul.edu.iqresearchgate.net In the case of 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one, the synthesis involves refluxing 5-nitroanthranilic acid with acetic anhydride. christuniversity.inbu.edu.eg This reaction proceeds through the initial N-acetylation of the amino group of the anthranilic acid, followed by an intramolecular cyclization with the elimination of a water molecule, which is facilitated by the acetic anhydride.

The reaction can be depicted as:

Refluxing the corresponding N-acyl anthranilic acids with acetic anhydride is a general method for preparing various 2-substituted benzoxazinones. uomosul.edu.iq For instance, N-acyl derivatives of anthranilic acid amide undergo intramolecular cyclization upon heating with acetic anhydride in the presence of sodium acetate (B1210297) to yield quinazolin-4-ones, which are related heterocyclic structures. Other dehydrating agents like cyanuric chloride have also been employed to effect the cyclization of N-acylanthranilic acids to their corresponding benzoxazinones under mild conditions. researchgate.netresearchgate.netscispace.com

Condensation Reactions in Benzoxazinone Synthesis

Condensation reactions provide another avenue for the synthesis of the benzoxazinone ring system. These reactions often involve the one-pot combination of an anthranilic acid, an aldehyde, and a suitable cyclizing/oxidizing agent. An iodine-catalyzed oxidative cascade sequence has been reported for the synthesis of 2-arylbenzoxazin-4-ones from anthranilic acid and various aldehydes, using oxone as the oxidant. nih.gov This method has been successfully applied to substituted anthranilic acids, including those with a nitro group. nih.gov

Another approach involves the condensation of anthranilic acid with orthoesters. The acid-catalyzed reaction of anthranilic acids with orthoesters can lead to the formation of 2-substituted-4H-3,1-benzoxazin-4-ones. nih.gov It has been noted that electron-withdrawing groups on the aromatic ring of the anthranilic acid, such as a nitro group, can favor the formation of a dihydro intermediate rather than the fully aromatic benzoxazinone. nih.gov

Modern and Green Synthetic Strategies for 4H-3,1-Benzoxazin-4-one Derivatives

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern approaches often utilize metal catalysts or environmentally benign reaction conditions.

Metal-Catalyzed Coupling and Cyclization Methods

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including benzoxazinones. While specific examples for the direct synthesis of this compound using these methods are not extensively detailed in the provided search results, general methodologies for the benzoxazinone core suggest their potential applicability.

Copper-catalyzed reactions have been developed for the synthesis of 4H-3,1-benzoxazin-4-one derivatives through a tandem intramolecular C-N coupling and rearrangement process. organic-chemistry.org Another copper-catalyzed approach involves the decarboxylative coupling of anthranilic acids with α-oxocarboxylic acids. nih.gov Palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides also provides a route to 2-arylbenzoxazinones. organic-chemistry.org Furthermore, nickel-catalyzed cycloaddition of anthranilic acid derivatives with alkynes has been reported for the synthesis of substituted indoles, showcasing the utility of metal catalysis in activating anthranilic acid derivatives for cyclization reactions. nih.gov An iron-catalyzed ortho-amination of aromatic carboxamides has also been developed for the synthesis of anthranilic acid derivatives, which are key precursors for benzoxazinones. nih.gov

A notable example of a metal-catalyzed synthesis of trifluoromethyl-3,1-benzoxazines involves a transition-metal-catalyzed decarboxylative intramolecular cyclization of N-benzoyl benzoxazinones, utilizing either palladium or copper catalysts. uomosul.edu.iq

Environmentally Benign Protocols for Nitrogen-Containing Heterocycles

The principles of green chemistry are increasingly being applied to the synthesis of nitrogen-containing heterocycles to reduce waste and the use of hazardous substances. researchgate.net The use of deep eutectic solvents (DES) as both a green medium and a catalyst has been explored for the synthesis of quinazolinone hybrids from benzoxazinones prepared from anthranilic acid and acetic anhydride. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. The synthesis of benzoxazinones from anthranilic acid and orthoesters has been studied under both thermal and microwave-assisted conditions. nih.gov Ultrasound-irradiated synthesis has also been employed for the preparation of 1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. nih.gov

Solvent-assisted grinding is a mechanochemical method that offers a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acid derivatives. organic-chemistry.org These green methodologies, while not specifically detailed for the 6-nitro derivative in the provided results, represent promising future directions for the sustainable synthesis of this class of compounds.

Research Findings on the Synthesis of this compound Derivatives

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and often improving yields compared to conventional heating methods. For the synthesis of 4H-3,1-benzoxazin-4-one derivatives, microwave irradiation is most notably applied to the cyclodehydration of N-acylanthranilic acids. asianpubs.orgresearchgate.net

The general procedure involves mixing an N-acylanthranilic acid with a dehydrating agent, such as acetic anhydride, and subjecting the mixture to microwave irradiation in a dedicated apparatus. asianpubs.org This solvent-free approach is lauded for its speed, with reactions often completing in minutes rather than the hours required for thermal refluxing. asianpubs.orgresearchgate.net For the synthesis of 2-substituted this compound, the precursor would be the corresponding N-acyl-5-nitroanthranilic acid. The process significantly reduces reaction times and can lead to higher purity products. asianpubs.org

Another method amenable to microwave assistance is the acid-catalyzed reaction of anthranilic acids with orthoesters. nih.gov While this transformation has been studied under both thermal and microwave conditions, the use of microwave energy can expedite the formation of the benzoxazinone ring. nih.govresearchgate.net The application of this technique to a 5-nitro-substituted anthranilic acid would be expected to follow a similar pattern of rate enhancement.

| Reactants | Method | Conditions | Outcome | Reference |

| 2-Acylaminobenzoic Acids + Acetic Anhydride | Microwave | 210 W, 2-5 min, solvent-free | Fast synthesis, high yields | asianpubs.orgresearchgate.net |

| Anthranilic Acids + Orthoesters | Microwave | Acid-catalyzed | Accelerated reaction | nih.govresearchgate.net |

C-H Activation and N-Directed Functionalization Strategies

Direct C-H activation and N-directed functionalization are advanced strategies primarily employed for the derivatization of a pre-existing heterocyclic core, rather than for the de novo synthesis of this compound. nih.govresearchgate.net The nitrogen atom at position 3 of the 4H-3,1-benzoxazin-4-one scaffold can act as a directing group, facilitating the functionalization of adjacent C-H bonds, particularly at the C5 position. nih.gov

These methods, often catalyzed by transition metals like palladium, allow for the introduction of various substituents onto the benzoxazinone ring. However, they are not typically used to introduce the nitro group at the C6 position. The direct C-H nitration of the benzoxazinone ring is not a commonly reported strategy, likely due to the harsh conditions required for electrophilic nitration which could lead to degradation of the heterocyclic ring or a lack of regioselectivity. Therefore, C-H activation strategies are more relevant for modifying the this compound core to create more complex derivatives, rather than for its primary synthesis.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is achieved with high predictability by employing a starting material that already contains the nitro group at the desired position. This approach circumvents the challenges of controlling regioselectivity that would arise from attempting to nitrate (B79036) the unsubstituted benzoxazinone ring directly.

Strategies for Nitro Group Introduction at Position 6

The principal and most effective strategy for obtaining the 6-nitro substitution pattern is to begin the synthesis with 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid). nih.gov The position of the nitro group on the final benzoxazinone product is thereby predetermined by the substitution pattern of the anthranilic acid precursor.

The most common synthetic route involves a two-step, one-pot process:

N-acylation: The amino group of 5-nitroanthranilic acid is first acylated. This can be achieved using an acylating agent like an acid anhydride (e.g., acetic anhydride) or an acid chloride (e.g., benzoyl chloride). uomosul.edu.iqresearchgate.net

Cyclodehydration: The resulting N-acyl-5-nitroanthranilic acid intermediate is then cyclized, typically by heating with a dehydrating agent such as acetic anhydride or polyphosphoric acid, to yield the final this compound derivative. uomosul.edu.iqresearchgate.net

A copper-catalyzed decarboxylative coupling of 5-nitroanthranilic acid with α-keto acids has also been shown to produce 2-substituted-6-nitro-4H-3,1-benzoxazin-4-ones, confirming the utility of this precursor, although yields may be lower due to the electron-withdrawing nature of the nitro group. nih.gov

Control of Substitution Patterns in Benzoxazinone Ring Systems

The substitution pattern of the final 4H-3,1-benzoxazin-4-one molecule is systematically controlled by the selection of the two primary reactants: the substituted anthranilic acid and the acylating or coupling partner.

Benzene (B151609) Ring Substitution (Positions 5, 6, 7, 8): This is determined by the choice of the starting anthranilic acid. Using a specifically substituted anthranilic acid directly translates to that substitution pattern on the heterocyclic product.

C2-Position Substitution: This is determined by the acylating agent or the second reactant in the cyclization. For example, using acetic anhydride yields a 2-methyl derivative, while using a substituted benzoyl chloride yields a 2-aryl derivative. uomosul.edu.iqresearchgate.net Reaction with orthoesters provides another route to 2-alkyl or 2-aryl derivatives. nih.gov

This modularity allows for the rational design and synthesis of a diverse library of substituted benzoxazinones.

| Anthranilic Acid Precursor | C2-Reagent | Resulting Substitution Pattern | Reference |

| 5-Nitroanthranilic acid | Acetic anhydride | 2-Methyl-6-nitro- | uomosul.edu.iq |

| 5-Iodoanthranilic acid | Acetic anhydride | 2-Methyl-6-iodo- | researchgate.net |

| 5-Chloroanthranilic acid | Isonicotinyl chloride | 2-(Pyridin-4-yl)-6-chloro- | researchgate.net |

| Anthranilic acid | Benzoyl chloride | 2-Phenyl- | uomosul.edu.iq |

| 3,5-Dibromoanthranilic acid | Acetic anhydride | 2-Methyl-6,8-dibromo- | researchgate.net |

Advanced Spectroscopic and Computational Elucidation of 6 Nitro 4h 3,1 Benzoxazin 4 One

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of synthesized compounds. For 6-Nitro-4H-3,1-benzoxazin-4-one, a multi-technique approach ensures an unambiguous assignment of its chemical identity.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, shows characteristic bands that can be correlated to the 6-nitro derivative. researchgate.net Key vibrational modes for the benzoxazinone (B8607429) core and the nitro group are expected.

The presence of the nitro (NO₂) group is typically confirmed by strong asymmetric and symmetric stretching vibrations. researchgate.net For similar nitro-aromatic compounds, these bands appear in the regions of 1500-1585 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The lactone carbonyl (C=O) group within the oxazinone ring gives rise to a strong, characteristic absorption band, generally observed at higher wavenumbers, often in the 1750-1780 cm⁻¹ range. The C=N stretching vibration of the oxazine (B8389632) ring is also a key indicator, typically found around 1630-1670 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) ring are also present, providing further structural confirmation.

Table 1: Expected FTIR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1750-1780 | Strong |

| Imine (C=N) Stretch | 1630-1670 | Medium-Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| Asymmetric NO₂ Stretch | 1500-1585 | Strong |

| Symmetric NO₂ Stretch | 1335-1385 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification. Although specific spectral data for the 6-nitro derivative is scarce, analysis of related benzoxazinones allows for the prediction of chemical shifts.

¹H NMR: The aromatic protons on the benzene ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The nitro group at the 6-position is a strong electron-withdrawing group, which will significantly deshield the adjacent protons. The proton at position 5 would likely appear as a doublet at the most downfield position. The proton at position 7 would appear as a doublet of doublets, and the proton at position 8 would be a doublet. The proton at position 2 is also expected in the spectrum.

¹³C NMR: The carbonyl carbon (C4) of the lactone is characteristically found far downfield, typically in the range of δ 160-170 ppm. The carbon atom attached to the nitro group (C6) would also be significantly affected. Aromatic carbons generally resonate between δ 110-150 ppm. The specific chemical shifts are influenced by the electronic effects of the nitro group and the heteroatoms in the oxazine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₈H₄N₂O₄, giving it a molecular weight of approximately 192.13 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of the nitro group (NO₂, 46 Da) or nitrogen monoxide (NO, 30 Da). Another typical fragmentation pathway for such heterocyclic systems is the loss of carbon monoxide (CO, 28 Da) from the carbonyl group, leading to the formation of a stable fragment ion. The analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and bonds that are weakly active in the infrared spectrum. For aromatic and nitro-containing compounds, Raman spectroscopy is particularly useful.

Key expected bands in the Raman spectrum of this compound would include the symmetric stretching of the NO₂ group, which typically gives a strong Raman signal. researchgate.netresearchgate.net The breathing modes of the aromatic ring are also characteristically strong in Raman spectra. A study on the related 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one showed prominent Raman bands corresponding to the vibrational modes of the benzoxazinone core and the nitro-substituted phenyl ring, which supports the expected spectral features for the 6-nitro derivative. researchgate.net

Table 2: Expected Raman Active Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| Symmetric NO₂ Stretch | 1335-1385 | Strong |

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting molecular properties and complementing experimental data.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to predict various electronic properties. For molecules like this compound, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide deep insights. researchgate.net

Geometry optimization calculations would confirm the planarity of the benzoxazinone ring system. Such calculations also provide optimized bond lengths and angles, which can be compared with crystallographic data of similar structures. Furthermore, DFT can be used to calculate theoretical vibrational frequencies (FTIR and Raman), which, when scaled, show excellent agreement with experimental spectra, aiding in the precise assignment of vibrational bands. researchgate.net

Electronic structure analysis through DFT includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack, providing predictive power for the molecule's chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. nih.govresearchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap suggests that a molecule is more polarizable, less stable, and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

The reactivity of this compound is significantly influenced by its frontier orbitals. The electron-withdrawing nature of the nitro (-NO₂) group is known to lower the energy levels of both the HOMO and LUMO. nih.gov This effect generally leads to a smaller HOMO-LUMO gap, indicating increased reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. For this molecule, the HOMO is expected to be localized over the benzoxazinone ring system, while the LUMO would likely be concentrated around the nitro group and the C=O and C=N bonds, indicating these as the primary sites for accepting electrons.

| Molecular Orbital | Energy (eV) | Reactivity Indicator |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Value not available | Electron donating capacity |

| LUMO (Lowest Unoccupied Molecular Orbital) | Value not available | Electron accepting capacity |

| Energy Gap (ΔE = ELUMO - EHOMO) | Value not available | Chemical Reactivity/Stability |

Note: Specific calculated energy values for this compound are not available in the searched literature. The energy gap for a related derivative was found to be 5.521 eV. sigmaaldrich.com

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Studies for Bonding Characteristics

Natural Bond Orbital (NBO) Analysis

NBO analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from calculations into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond closely to the familiar Lewis structure concept. researchgate.net This method provides valuable information about intramolecular interactions, such as charge transfer and hyperconjugation.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| e.g., LP(1) N₃ | e.g., π(C₂-C₄ₐ)* | Value not available |

| e.g., LP(2) O₁ | e.g., π(C₈ₐ-C₄ₐ)* | Value not available |

| e.g., π(C₅-C₆) | e.g., π(N-O)* | Value not available |

Note: Specific NBO analysis data for this compound is not available in the searched literature. The table illustrates the types of interactions typically analyzed.

Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density, ρ(r). This analysis characterizes the nature of chemical bonds by examining the properties at the bond critical points (BCPs)—points where the gradient of the electron density is zero.

Key topological parameters at a BCP include:

Electron density (ρ(r)) : Higher values indicate greater bond strength.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) is characteristic of shared-electron interactions (covalent bonds), where electron density is concentrated along the bond path. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

For this compound, AIM analysis would be used to characterize the covalent bonds within the rings and the nitro group, as well as potential non-covalent interactions that influence its structure and stability.

| Bond | Electron Density ρ(r) (a.u.) | Laplacian ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| e.g., C=O | Value not available | Value not available | Covalent |

| e.g., N-O (Nitro) | Value not available | Value not available | Covalent |

| e.g., C-N | Value not available | Value not available | Covalent |

Note: Specific AIM topological parameters for this compound are not available in the searched literature. The table provides a template for the data this analysis yields.

Dipole Moment Analysis and Electronic Effects of Substituents on Molecular Conformation

The nitro substituent exerts a strong electronic effect on the benzoxazinone system. As a powerful electron-withdrawing group, it decreases the electron density on the aromatic ring, influencing the molecule's reactivity and electrostatic potential. This electronic pull also affects the conformation of the molecule. Studies on the crystal structure of a related compound, 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one, have shown that the benzoxazinone fragment is planar, and the nitro group is strongly conjugated with the π-system of the molecule, with only a small torsion angle. researchgate.net This planarity is crucial for maximizing resonance stabilization. It is expected that this compound would adopt a similar planar conformation to facilitate electron delocalization across the fused ring system and the nitro group.

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (Debye) | Value not available |

Note: A specific calculated dipole moment for this compound is not available in the searched literature.

Chemical Reactivity and Transformation Pathways of 6 Nitro 4h 3,1 Benzoxazin 4 One

Nucleophilic Ring-Opening Reactions of the Benzoxazinone (B8607429) Core

The 4H-3,1-benzoxazin-4-one ring system is susceptible to nucleophilic attack, leading to the opening of the oxazinone ring. This reactivity is a cornerstone of its synthetic utility, providing a gateway to a diverse array of substituted benzamides and subsequently, other heterocyclic systems. researchgate.net

Reactivity with Nitrogen Nucleophiles (e.g., Hydrazines, Amines, Hydroxylamine)

Nitrogen nucleophiles readily react with 6-nitro-4H-3,1-benzoxazin-4-one, typically resulting in the formation of 2-acylamino-5-nitrobenzamides. This reaction proceeds through the nucleophilic attack of the nitrogen atom on the carbonyl carbon at position 4 of the benzoxazinone ring, followed by ring opening.

Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of 3-amino-6-nitro-4(3H)-quinazolinones. researchgate.netresearchgate.net The initial ring-opening affords a 2-acylamino-5-nitrobenzoylhydrazine intermediate, which then undergoes intramolecular cyclization to form the quinazolinone ring.

Amines: Primary and secondary amines react similarly to yield the corresponding N-substituted 2-acylamino-5-nitrobenzamides. chiet.edu.eg These intermediates can be cyclized under various conditions to produce 3-substituted quinazolinones. For instance, reaction with primary amines followed by heating can lead to the formation of 3-alkyl/aryl-6-nitro-4(3H)-quinazolinones. omicsonline.org

Hydroxylamine (B1172632): Treatment with hydroxylamine hydrochloride leads to the formation of 3-hydroxy-6-nitro-4(3H)-quinazolinone. researchgate.netbu.edu.eg This occurs via the initial formation of a 2-acylamino-5-nitrobenzohydroxamic acid, which then cyclizes.

The table below summarizes representative reactions of this compound with various nitrogen nucleophiles.

| Nucleophile | Reagent/Conditions | Product | Reference |

| Hydrazine | Hydrazine hydrate, boiling ethanol (B145695) | 3-Amino-6-nitro-2-methyl-4(3H)-quinazolinone | researchgate.net |

| Amines | Primary or secondary amines, ethanol | N-substituted 2-acetylamino-5-nitrobenzamides | chiet.edu.eg |

| Hydroxylamine | Hydroxylamine hydrochloride, pyridine (B92270) | 3-Hydroxy-6-nitro-2-methyl-4(3H)-quinazolinone | researchgate.netbu.edu.eg |

Reactivity with Carbon Nucleophiles (e.g., Grignard Reagents, Malononitrile)

Carbon-based nucleophiles can also induce the ring-opening of the benzoxazinone system, although these reactions are less commonly reported for the 6-nitro derivative specifically. In general, reactions of 4H-3,1-benzoxazin-4-ones with Grignard reagents can lead to the formation of 2-acylaminophenones after acidic workup.

A notable reaction involves the treatment of a related benzoxazinone with malononitrile (B47326) in the presence of a base like sodium ethoxide. This reaction can lead to an interesting heterocyclic transformation, yielding a quinoline (B57606) derivative rather than a simple ring-opened product. researchgate.net This highlights the potential for complex rearrangements following the initial nucleophilic attack.

Transformation to Quinazolinone and Other Heterocyclic Systems

One of the most significant applications of this compound is its conversion into quinazolinones and other fused heterocyclic structures. omicsonline.orgnuu.uzorganic-chemistry.orgrsc.org

Mechanism of Quinazolinone Formation from Benzoxazinones

The formation of a quinazolinone from a benzoxazinone typically involves a two-step process. nih.gov The first step is the nucleophilic ring-opening of the benzoxazinone by an amine, as described in section 4.1.1, to form an N-substituted 2-acylaminobenzamide intermediate. researchgate.net The second step is an intramolecular cyclization-dehydration reaction. This cyclization is often promoted by heat or acid catalysis, leading to the formation of the stable, six-membered dihydropyrimidine (B8664642) ring of the quinazolinone system. nih.gov

A plausible mechanism involves the initial protonation of the orthoester, followed by the loss of ethanol to generate a stabilized carbocation. Subsequent attack by the aniline (B41778) amino group, proton exchange, and loss of a second ethanol molecule yields an iminium ion. Finally, the amide nitrogen attacks the iminium carbon, followed by proton exchange and the loss of another ethanol molecule to form the quinazolinone product. nih.gov

Synthesis of Fused Heterocycles via Ring Transformations

The reactivity of the quinazolinone system derived from this compound allows for the synthesis of various fused heterocyclic systems. For example, the 3-amino-quinazolinone derivative can be used as a building block to construct triazino[2,3-c]quinazolines and thiazole (B1198619) derivatives. researchgate.net The reaction of the 3-amino-quinazolinone with bifunctional reagents can lead to the annulation of additional heterocyclic rings onto the quinazolinone core.

Influence of the Nitro Group on Reactivity Profiles

The presence of the nitro group at the 6-position of the benzoxazinone ring has a profound influence on its chemical reactivity. quora.comquora.com The nitro group is a strong electron-withdrawing group, exerting both a negative inductive (-I) and a negative resonance (-M or -R) effect. quora.comquora.comresearchgate.net

This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, making such reactions more difficult compared to unsubstituted benzoxazinones. quora.com However, it enhances the electrophilicity of the carbonyl carbon (C-4) of the oxazinone ring, making it more susceptible to nucleophilic attack. researchgate.net This increased reactivity towards nucleophiles facilitates the ring-opening reactions that are crucial for its synthetic transformations.

Electron-Withdrawing Effects on the Aromatic Ring System

The nitro group (NO₂) at the 6-position of the 4H-3,1-benzoxazin-4-one molecule exerts a powerful electron-withdrawing effect on the entire aromatic ring system. This influence stems from two primary electronic phenomena: the negative inductive effect (-I) and the negative resonance effect (-R or -M).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma (σ) bonds. This effect decreases with distance but makes the entire aromatic ring more electron-deficient.

Resonance Effect (-R): The nitro group can participate in resonance with the π-system of the benzene ring, further delocalizing electron density away from the ring. This is particularly pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the nitro group is para to the oxygen atom of the oxazinone ring and meta to the nitrogen atom. This delocalization creates partial positive charges on the aromatic carbons, making the ring less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution under certain conditions.

The consequence of these electron-withdrawing effects is a significant modification of the reactivity of the benzoxazinone system. For instance, electron-withdrawing groups can increase the acidity of phenols formed after the opening of the oxazine (B8389632) ring, which can have an autocatalytic effect on certain reactions. techscience.com Studies on related benzoxazine (B1645224) structures have shown that electron-withdrawing substituents can lower the energy barrier for curing reactions. techscience.com While direct studies on the thermal curing of this compound are not specified, the general principle of enhanced reactivity due to electron-withdrawing groups is well-established. techscience.com

The presence of a strong electron-withdrawing group like the nitro group can also influence the synthesis of the benzoxazinone itself. For example, in the synthesis of some benzoxazin-4-ones, electron-donating groups on the anthranilic acid precursor were found to increase product formation compared to electron-withdrawing groups like -NO₂. nih.gov

Regioselectivity and Reaction Pathway Control Modulated by the Nitro Group

The nitro group's electron-withdrawing nature plays a crucial role in directing the regioselectivity of chemical reactions involving this compound. The benzoxazinone ring itself possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C-4) and the C-2 position.

The reactivity of 4H-3,1-benzoxazin-4-ones with nucleophiles is a cornerstone of their chemistry, leading to a variety of heterocyclic compounds. bu.edu.egresearchgate.net For instance, reactions with nitrogen nucleophiles like amines, hydrazines, and hydroxylamine often result in the opening of the oxazinone ring followed by cyclization to form quinazolinone derivatives. bu.edu.egresearchgate.netraco.cat

The electron-withdrawing nitro group at the 6-position enhances the electrophilicity of the C-4 and C-2 carbons, making the molecule more susceptible to nucleophilic attack compared to the unsubstituted 4H-3,1-benzoxazin-4-one. The specific site of attack, and thus the final product, can be influenced by the nature of the nucleophile and the reaction conditions.

While specific studies detailing the regioselectivity of this compound are not abundant in the provided search results, research on related substituted benzoxazinones provides valuable insights. For example, in the hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones, the primary site of nucleophilic attack was found to depend on the nature and position of the substituent. researchgate.net This suggests that the nitro group in this compound would similarly influence whether a nucleophile attacks the C-2 or C-4 position.

Hydrolytic Stability and Degradation Pathways of the 4H-3,1-Benzoxazin-4-one System

The 4H-3,1-benzoxazin-4-one ring system is susceptible to hydrolysis, a reaction that involves the cleavage of one or more bonds by water. This process can be catalyzed by either acids or bases, leading to different degradation products. The stability of the benzoxazinone ring towards hydrolysis is a critical factor in its synthesis, storage, and application.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of 2-aryl-4H-3,1-benzoxazin-4-ones has been shown to proceed via nucleophilic attack at the C-2 position. researchgate.net The probable mechanism involves the protonation of the nitrogen atom at the 3-position, which activates the C-2 position towards attack by a water molecule. This leads to the opening of the oxazinone ring to form an intermediate N-acylanthranilic acid. uomosul.edu.iq

Base-Catalyzed Hydrolysis Mechanisms

In the presence of a base, the hydrolysis of 4H-3,1-benzoxazin-4-ones typically occurs through nucleophilic attack at the more electrophilic carbonyl carbon (C-4). researchgate.net The hydroxide (B78521) ion attacks the C-4 position, leading to the cleavage of the ester linkage and the formation of a carboxylate and an amide. Subsequent workup would yield the corresponding anthranilic acid derivative.

Studies on 2-methyl-3,1-benzoxazin-4-one have shown that the rate of hydrolysis is also dependent on the hydroxide ion concentration. researchgate.net Furthermore, the hydrolysis can be catalyzed by general bases, as indicated by a Brønsted relationship with an exponent of 0.67 for the catalytic effect of buffer components. researchgate.net The solvent deuterium (B1214612) isotope effect on the hydroxide ion term also supports a general base catalysis mechanism. researchgate.net

Impact of Substituents on Hydrolytic Stability

The nature and position of substituents on the benzoxazinone ring have a significant impact on its hydrolytic stability. Electronic factors are major determinants of the reactivity of benzoxazinones towards alkaline hydrolysis. nih.gov

Electron-withdrawing groups , such as the nitro group at the 6-position, are expected to decrease the hydrolytic stability of the 4H-3,1-benzoxazin-4-one system. These groups increase the electrophilicity of the carbonyl carbon (C-4) and the C-2 position, making them more susceptible to nucleophilic attack by water or hydroxide ions.

Conversely, electron-donating groups at the C-7 position have been shown to stabilize the oxazinone ring against nucleophilic attack. nih.gov

A study on a large series of 4H-3,1-benzoxazin-4-ones found that a simple electronic parameter could account for almost all the variance in the alkaline hydrolysis data, highlighting the dominant role of electronic effects. nih.gov

Table of Reaction Parameters for Substituted Benzoxazinones

| Substituent Effect | Impact on Reactivity | Consequence for this compound |

| Electron-withdrawing group at C-6 | Increases electrophilicity of the ring | Enhanced susceptibility to nucleophilic attack |

| Electron-withdrawing group | Decreases electron density of the oxazine ring oxygen | Facilitates C-O bond cleavage techscience.com |

| Electron-donating group at C-7 | Stabilizes the oxazinone ring | Not applicable |

Table of Hydrolysis Mechanisms

| Condition | Site of Attack | Primary Product |

| Acid-Catalyzed | C-2 researchgate.net | N-Acylanthranilic acid derivative uomosul.edu.iq |

| Base-Catalyzed | C-4 researchgate.net | Anthranilic acid derivative |

Structure Reactivity Relationship Srr Studies in 4h 3,1 Benzoxazin 4 One Derivatives

Impact of Substituents on Electronic Properties and Overall Reactivity

The reactivity of the 4H-3,1-benzoxazin-4-one system is fundamentally governed by the electrophilic character of the C2 and C4 carbon atoms, making them susceptible to nucleophilic attack. nih.gov This inherent reactivity is further tuned by substituents on the aromatic ring. The introduction of a nitro group at the 6-position has a profound impact due to its strong electron-withdrawing nature.

Electron-withdrawing groups (EWGs) like the nitro (-NO2) or chloro (-Cl) group decrease the electron density of the aromatic ring. researchgate.net This deactivation makes the heterocyclic system more electrophilic. Specifically, the -NO2 group enhances the partial positive charges at the C2 and C4 positions, increasing the molecule's susceptibility to reactions with nucleophiles. uomosul.edu.iq This heightened electrophilicity makes the 6-nitro derivative a valuable synthon for creating various other heterocyclic compounds. The stability of the benzoxazinone (B8607429) ring can also be influenced by the substituents; for instance, derivatives bearing saturated, electronically unsaturated substituents at position 2 are often unstable. nih.gov

Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OMe) or methyl (-Me) increase the electron density of the ring, which can facilitate certain reactions while hindering others. researchgate.net Studies on the synthesis of 4H-3,1-benzoxazin-4-ones from substituted anthranilic acids have shown that the nature of the substituent dictates the reaction outcome. While EDGs tend to favor the formation of the final benzoxazinone product, strong EWGs like the -NO2 group can alter the reaction pathway. researchgate.net For example, in copper-catalyzed decarboxylative coupling reactions to form 2-substituted-4H-benzo[d] nih.govuomosul.edu.iqoxazin-4-ones, the presence of a -NO2 group on the precursor anthranilic acid was found to result in lower product yields (51%) compared to those with EDGs (up to 83-87%). nih.gov

Table 1: Effect of Substituent Type on the Reactivity of the 4H-3,1-Benzoxazin-4-one Ring

| Substituent Type | Position | Electronic Effect | Impact on Benzoxazinone Core | Typical Reaction Outcome |

|---|---|---|---|---|

| Nitro (-NO2) | 6 | Strong Electron-Withdrawing | Increases electrophilicity at C2/C4 | Favors nucleophilic attack and ring-opening; may lead to lower yields in some syntheses. nih.govresearchgate.net |

| Halogen (-Cl, -Br) | 6, 8 | Electron-Withdrawing | Increases electrophilicity; can be used as a handle for further functionalization. nih.govraco.cat | Facilitates reactions with nucleophiles to form quinazolinones. raco.cat |

| Alkyl (-Me), Alkoxy (-OMe) | - | Electron-Donating | Increases electron density on the ring | Favors formation of the benzoxazinone product in certain synthetic routes. nih.govresearchgate.net |

Correlation Between Molecular Structure and Chemical Transformations of the Benzoxazinone Core

The chemical transformations of the 4H-3,1-benzoxazin-4-one core are directly correlated with its molecular structure. The molecule can be considered a semi-acid anhydride (B1165640), which makes the lactone C4-carbonyl group a prime target for nucleophiles. nih.gov This reactivity is the basis for the most common transformation of benzoxazinones: ring-opening followed by cyclization to form other heterocyclic systems, particularly quinazolinones. raco.catnih.govresearchgate.net

The reaction of 6-nitro-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles such as amines, hydrazine (B178648) hydrate (B1144303), or amino acids leads to the cleavage of the oxazinone ring at the C4-O bond. nih.govresearchgate.net The initial nucleophilic attack forms an intermediate N-acylanthranilic acid derivative, which then undergoes intramolecular cyclization to yield a 3-substituted-4(3H)-quinazolinone. The presence of the electron-withdrawing 6-nitro group facilitates this process by making the C4 carbonyl carbon more electrophilic and a better acylating agent.

Furthermore, the structure allows for reactions with carbon nucleophiles. Friedel-Crafts reactions with aromatic hydrocarbons can lead to ring cleavage and the formation of benzophenone (B1666685) derivatives. nih.gov The reaction of substituted benzoxazinones with Grignard reagents can also result in ring opening. nih.gov

In synthetic preparations from substituted anthranilic acids and orthoesters, a direct correlation between the electronic nature of the substituent and the final product has been observed. researchgate.net Aromatic rings substituted with electron-withdrawing groups like -NO2, in addition to the primary carbonyl group, show a tendency to yield the more stable 1,2-dihydro-4H-benzo[d] nih.govuomosul.edu.iqoxazin-4-one intermediate, as the final elimination step is less favorable. researchgate.net This is attributed to the diminished availability of the lone pair of electrons on the N1 atom, which is crucial for the elimination of an alcohol molecule to form the final aromatic benzoxazinone ring. researchgate.net

Theoretical Approaches to Predicting Reactivity Trends in Substituted Systems

Theoretical and computational chemistry provides powerful tools for predicting and understanding the reactivity of complex molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and predict reactivity trends.

DFT calculations can determine key molecular properties that correlate with reactivity:

Molecular Electrostatic Potential (ESP): ESP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, these maps would confirm the high electrophilicity of the C2 and C4 carbons, enhanced by the -NO2 group.

Frontier Molecular Orbitals (FMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO is typically localized on the electrophilic parts of the molecule, and a lower LUMO energy indicates higher susceptibility to nucleophilic attack. The strong electron-withdrawing nitro group is expected to significantly lower the LUMO energy of the benzoxazinone system.

Calculated Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, providing a numerical basis for predicting sites of reaction.

In related heterocyclic systems, DFT studies have successfully explained the effect of substituents on chemical processes. Such studies can calculate the energy barriers for different reaction pathways, such as the ring-opening and recyclization steps, to predict the most likely chemical transformation.

Molecular docking, another theoretical approach, is used to predict how substituted 4H-3,1-benzoxazin-4-one derivatives bind to biological targets like enzymes. nih.gov These studies model the interactions between the inhibitor and the active site, suggesting how substituents at different positions, including the 6-position, can enhance binding affinity and selectivity by forming specific interactions like hydrogen bonds. nih.gov

Mechanistic Insights into Biological Interactions of 4h 3,1 Benzoxazin 4 One Derivatives Non Clinical Focus

Role as Precursors for Designed Bioactive Compounds

The 4H-3,1-benzoxazin-4-one ring system serves as a versatile and valuable starting material for the synthesis of a diverse range of more complex, biologically active heterocyclic compounds. nih.govbu.edu.egresearchgate.netraco.catresearchgate.net Its utility as a precursor lies in the inherent reactivity of the oxazinone ring, which is susceptible to ring-opening and subsequent recyclization reactions with various nucleophiles. bu.edu.egraco.catresearchgate.net This reactivity allows for the strategic introduction of different functional groups and the construction of new ring systems, leading to compounds with tailored biological properties. nih.govresearchgate.net

A primary application of 4H-3,1-benzoxazin-4-ones is in the synthesis of quinazolinone derivatives. bu.edu.egresearchgate.net The reaction of a 4H-3,1-benzoxazin-4-one with nitrogen nucleophiles like amines, hydrazines, or hydroxylamine (B1172632) leads to the formation of the corresponding quinazolin-4-one. bu.edu.egresearchgate.net For instance, the reaction of 6-iodo-2-methyl-4H-3,1-benzoxazin-4-one with formamide (B127407) yields 6-iodo-2-methyl-3H-quinazolin-4-one, while its reaction with hydrazine (B178648) hydrate (B1144303) produces 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one. bu.edu.eg This synthetic strategy is widely employed due to the significant biological activities associated with the quinazolinone scaffold, including antimicrobial and anticancer properties.

Furthermore, 4H-3,1-benzoxazin-4-ones are instrumental in creating compounds with herbicidal properties. nih.gov For example, 2-phenoxymethyl-4H-3,1-benzoxazin-4-ones, synthesized from the reaction of anthranilic acids with 2-phenoxyacetyl chlorides, can be further modified to produce 3H-quinazolin-4-ones, both of which have shown significant phytotoxicity. nih.gov

The versatility of the 4H-3,1-benzoxazin-4-one core extends to the synthesis of other heterocyclic systems as well. For example, reaction with 2-aminophenol (B121084) or o-phenylenediamine (B120857) can yield benzoxazole (B165842) and benzimidazole (B57391) derivatives, respectively. raco.cat The ability to readily undergo these transformations makes 4H-3,1-benzoxazin-4-one derivatives, including 6-Nitro-4H-3,1-benzoxazin-4-one, key intermediates in the development of novel bioactive molecules for various applications in medicinal and agricultural chemistry. nih.govnih.govevitachem.com

Table 1: Examples of Bioactive Compounds Synthesized from 4H-3,1-benzoxazin-4-one Precursors

| Precursor | Reagent | Resulting Compound | Biological Relevance |

| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Formamide | 6-Iodo-2-methyl-3H-quinazolin-4-one | Antimicrobial bu.edu.eg |

| 6-Iodo-2-methyl-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-6-iodo-2-methyl-3H-quinazolin-4-one | Antimicrobial bu.edu.eg |

| 2-Phenoxymethyl-4H-3,1-benzoxazin-4-one | Amino derivatives | 3H-Quinazolin-4-ones with phenoxymethyl (B101242) substituents | Herbicidal nih.gov |

| 4H-3,1-Benzoxazin-4-one derivative | 2-Aminophenol | 3-(Benzoxazol-2-yl) propenone | Antimicrobial raco.cat |

| 4H-3,1-Benzoxazin-4-one derivative | o-Phenylenediamine | 3-(Benzimidazol-2-yl) propenone | Antimicrobial raco.cat |

Exploration of Enzymatic Interaction Mechanisms (e.g., Human Leukocyte Elastase Inhibition)

4H-3,1-benzoxazin-4-one derivatives have been extensively studied as inhibitors of serine proteases, with a particular focus on human leukocyte elastase (HLE). bu.edu.egnih.govnih.gov HLE is an enzyme implicated in various inflammatory diseases, making its inhibition a key therapeutic strategy. nih.gov The inhibitory mechanism of 4H-3,1-benzoxazin-4-ones against HLE involves their function as alternate substrates, leading to the formation of a stable acyl-enzyme intermediate. nih.gov

The interaction begins with the nucleophilic attack of the active site serine residue of HLE on the carbonyl carbon (C4) of the oxazinone ring. bu.edu.eg This attack leads to the opening of the heterocyclic ring and the formation of a covalent bond between the enzyme and the inhibitor, resulting in an acylated enzyme. This acyl-enzyme complex is more stable and less readily hydrolyzed than the natural substrate-enzyme complex, effectively inactivating the enzyme. nih.gov

The potency of HLE inhibition by 4H-3,1-benzoxazin-4-one derivatives is significantly influenced by the nature and position of substituents on the benzoxazinone (B8607429) ring. nih.gov Key factors determining the inhibitory activity include:

Steric Effects: The size and nature of substituents at various positions play a crucial role. For instance, alkyl groups at the R5 position have been found to inhibit the deacylation process (k_off), prolonging the inactivation of the enzyme. nih.gov Small alkyl substituents linked via heteroatoms to the C2 position can enhance the acylation rate while limiting the deacylation rate. nih.gov However, bulky substituents at the R6, R7, and R8 positions can be unfavorable for binding to the enzyme's active site. nih.gov

Through systematic structure-activity relationship (SAR) studies, potent and selective HLE inhibitors have been designed. For example, derivatives like 7-(4-chlorophenylsulfonyl-L-glutanyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-5624) and 7-(4-chlorophenylsulfonyl-L-lysyl)amino-5-methyl-2-isopropylamino-4H-3,1-benzoxazin-4-one (TEI-6344) have demonstrated strong and highly specific inhibition of HLE with Ki values in the nanomolar range. nih.gov

Table 2: Structure-Activity Relationship for HLE Inhibition by 4H-3,1-benzoxazin-4-one Derivatives

| Position of Substitution | Effect on Inhibition | Mechanistic Rationale |

| R2 | Electron-withdrawing groups enhance potency. nih.gov | Increases electrophilicity of C4, enhancing acylation. nih.gov |

| R5 | Alkyl groups enhance potency. nih.gov | Inhibits enzyme-catalyzed deacylation. nih.gov |

| R6 | Substitution is highly unfavorable. nih.gov | Steric hindrance in the active site. nih.gov |

| C7 | Electron-donating groups can increase stability. nih.gov | Stabilizes the oxazinone ring to nucleophilic attack. nih.gov |

Investigating Antimicrobial Activity Mechanisms at a Molecular Level

Derivatives of 4H-3,1-benzoxazin-4-one have demonstrated notable antimicrobial activity against a range of bacteria and fungi. bu.edu.egresearchgate.net The molecular mechanisms underlying this activity are multifaceted and are believed to involve interactions with key cellular components and disruption of essential biological processes.

One proposed mechanism of action is the inhibition of crucial microbial enzymes. The electrophilic nature of the C4 carbonyl carbon in the benzoxazinone ring makes it a target for nucleophilic attack by amino acid residues within the active sites of various enzymes. This can lead to the inactivation of enzymes essential for microbial survival, such as those involved in cell wall synthesis, protein synthesis, or DNA replication. nih.gov

Quantitative structure-activity relationship (QSAR) studies have revealed that different structural features are required for activity against fungi, Gram-positive bacteria, and Gram-negative bacteria. fao.org Descriptors related to molecular shape, volume, and hydrogen bonding capabilities are frequently identified as important for antimicrobial activity. fao.org This suggests that the interaction with the microbial target is highly specific and dependent on the three-dimensional structure of the inhibitor.

The conversion of 4H-3,1-benzoxazin-4-ones into their corresponding quinazolinone derivatives often leads to enhanced antimicrobial properties. bu.edu.egresearchgate.netresearchgate.net The quinazolinone scaffold itself is known to possess a broad spectrum of antimicrobial activities.

Table 3: Antimicrobial Activity of Selected 4H-3,1-benzoxazin-4-one Derivatives and Related Compounds

| Compound Type | Target Organisms | Potential Mechanism of Action |

| 6-Iodo-4H-3,1-benzoxazin-4-one derivatives | Bacteria and fungi bu.edu.egresearchgate.net | Inhibition of essential microbial enzymes via nucleophilic attack. nih.gov |

| 4H-3,1-Benzoxazinone bearing a chalcone (B49325) moiety | Gram-positive and Gram-negative bacteria raco.cat | Disruption of microbial cell membrane and intracellular targets. |

| Quinazolinone derivatives (synthesized from benzoxazinones) | Bacteria and fungi bu.edu.egresearchgate.netresearchgate.net | Broad-spectrum inhibition of microbial growth. |

Antioxidant Activity Mechanisms and Molecular Basis

Certain derivatives of 4H-3,1-benzoxazin-4-one have been investigated for their antioxidant properties. nih.gov The antioxidant activity of these compounds is generally attributed to their ability to scavenge free radicals and to modulate oxidative stress-related pathways. The molecular basis for this activity can be understood through several mechanisms.

One of the primary mechanisms is hydrogen atom transfer (HAT) . nih.govfrontiersin.org In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. The efficiency of the HAT mechanism is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group on the antioxidant molecule. A lower BDE indicates that the hydrogen atom is more easily donated.

Another important mechanism is single electron transfer-proton transfer (SET-PT) . nih.govfrontiersin.org In this two-step process, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule or another base. The feasibility of this mechanism depends on the ionization potential (IP) of the antioxidant.

Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into the antioxidant mechanisms of these compounds. frontiersin.org By calculating parameters like BDE and IP, it is possible to predict the dominant antioxidant mechanism and to rationalize the structure-activity relationships.

Table 4: Potential Antioxidant Mechanisms of 4H-3,1-benzoxazin-4-one Derivatives

| Mechanism | Description | Key Molecular Property |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. nih.govfrontiersin.org | Bond Dissociation Enthalpy (BDE) |

| Single Electron Transfer-Proton Transfer (SET-PT) | Donation of an electron followed by a proton transfer. nih.govfrontiersin.org | Ionization Potential (IP) |

| Sequential Proton Loss Electron Transfer (SPLET) | Loss of a proton followed by an electron transfer. frontiersin.org | Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) |

Applications in Chemical Synthesis and Materials Science

Utilization as Versatile Building Blocks in Advanced Organic Synthesis

6-Nitro-4H-3,1-benzoxazin-4-one serves as a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, demonstrating its versatility as a building block in advanced organic synthesis. uomosul.edu.iqresearchgate.net The reactivity of the oxazinone ring allows for its transformation into other important chemical scaffolds, primarily through reactions with different nucleophiles. uomosul.edu.iqscribd.combu.edu.eg This adaptability makes it a valuable precursor for creating a library of substituted heterocyclic molecules. nih.govmdpi.com

A significant application of this compound is in the synthesis of quinazolinone derivatives. uomosul.edu.iqraco.catnih.gov The reaction of the benzoxazinone (B8607429) with various nitrogen-containing nucleophiles, such as primary amines, hydrazines, and hydroxylamine (B1172632), leads to the opening of the oxazinone ring followed by cyclization to form the corresponding 3-substituted quinazolin-4-ones. bu.edu.egraco.catnih.gov For instance, treatment with amines or ammonium (B1175870) acetate (B1210297) can yield N-substituted or unsubstituted quinazolinones, respectively. raco.cat Similarly, reactions with hydrazine (B178648) hydrate (B1144303) can produce 3-aminoquinazolinones, which are themselves useful intermediates for further functionalization. scribd.combu.edu.eg

The general reaction scheme for the conversion of a 4H-3,1-benzoxazin-4-one to a quinazolin-4-one derivative is depicted below:

Reaction of 4H-3,1-benzoxazin-4-one with a primary amine (R-NH₂)

Beyond quinazolinones, the reactivity of the benzoxazinone core can be harnessed to produce other heterocyclic systems. For example, it can be a precursor for the synthesis of multi-substituted indoles and 2,5-disubstituted oxazolines under specific reaction conditions. nih.gov The presence of the nitro group at the 6-position offers an additional site for chemical modification, such as reduction to an amino group, which can then be used to introduce further diversity into the target molecules. nuu.uz This dual reactivity of the benzoxazinone ring and the nitro-substituent enhances its utility as a versatile synthon.

The following table summarizes some of the key transformations of 4H-3,1-benzoxazin-4-one derivatives, including the 6-nitro variant, into other heterocyclic systems.

| Starting Material | Reagent | Product | Reference |

| 6-Iodo-4H-3,1-benzoxazin-4-one | Hydrazine Hydrate | 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one | bu.edu.eg |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Ammonium Acetate | 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4(3H)-quinazolinone | raco.cat |

| 2-Ethoxy-(4H)-3,1-benzoxazin-4-one | p-Toluidine | 2-Ethoxycarbonylamino–N-(4-methylphenyl)benzamide | nih.gov |

| 2-(o-Arylideneaminophenyl)-3,1-benzoxazin-4-ones | - | Quinazolinone derivatives | uomosul.edu.iq |

Development of Functional Materials and Polymers Incorporating Benzoxazinone Moieties

The benzoxazinone structural motif, including its derivatives like this compound, is being incorporated into the backbone of high-performance polymers to develop advanced functional materials. nih.govmdpi.com These polymers often exhibit exceptional thermal stability, good mechanical properties, and chemical resistance, making them suitable for demanding applications in fields such as aerospace and electronics. mdpi.combohrium.com

A notable class of such polymers is poly(benzoxazinone-imide)s (PBEIs). bohrium.com These are typically synthesized through a multi-step process that involves the creation of a poly(amide-imide) (PAMI) precursor, which is then subjected to a dealcoholization reaction to form the benzoxazinone ring within the polymer chain. bohrium.com The incorporation of the rigid and stable benzoxazinone heterocycle into the polyimide backbone can enhance the resulting polymer's thermal properties, such as its glass transition temperature (Tg) and thermal decomposition temperature. bohrium.comrsc.org

Research has shown that novel thermoplastic PBEIs can be prepared from various dianhydrides and diamines containing appropriate functional groups. bohrium.com For example, PBEIs have been synthesized using 4,4′-diamino-6-ethoxycarbonyl benzanilide (B160483) with different dianhydrides like 2,3,3′,4′-biphenyltetracarboxylic dianhydride. bohrium.com The thermal properties of these polymers are impressive, with high thermal stabilities and heat resistance. bohrium.com

The general approach to synthesizing poly(benzoxazinone-imide)s is outlined below:

Polycondensation: A diamine reacts with a tetracarboxylic dianhydride to form a poly(amic acid) (PAA).

Imidization: The PAA is then chemically or thermally treated to form a polyimide (PI). If the initial monomers contain the necessary precursors, this step can yield a poly(amide-imide) (PAMI).

Cyclization: The PAMI undergoes a cyclization reaction, often through dealcoholization, to form the final poly(benzoxazinone-imide) (PBEI). bohrium.com

The properties of these polymers can be tailored by carefully selecting the monomeric units. For instance, the introduction of flexible ether linkages can influence the glass transition temperature, while the specific isomeric attachment points of the polymer chains can affect properties like transparency and thermal stability. rsc.org The resulting polymers often exhibit excellent mechanical strength, with high tensile strengths and moduli. rsc.org

Below is a table summarizing the properties of some polymers containing benzoxazinone or related benzoxazole (B165842) moieties.

| Polymer Type | Monomers | Key Properties | Reference |

| Poly(benzoxazinone-imide) (PBEI) | 4,4′-diamino-6-ethoxycarbonyl benzanilide, various dianhydrides | Excellent thermal stability and heat resistance | bohrium.com |

| Poly(benzoxazole imide) (PBOPI) | Isomeric diamines with a benzoxazole moiety, commercial tetracarboxylic dianhydrides | High glass transition temperatures (285-363 °C), excellent thermal stability (Td5% 510–564 °C), good mechanical properties | rsc.org |

| Polybenzoxazines (PBzs) | Bio-based monomers like curcumin (B1669340) and aniline (B41778) | High thermal stability, flame retardancy, excellent mechanical properties | mdpi.commdpi.com |

Role in Analytical Chemistry as Reference Standards for Related Compounds

While not extensively documented as a formal reference standard, this compound, as a well-characterized chemical compound, possesses the necessary attributes to serve as a reference standard in analytical chemistry for the identification and quantification of related benzoxazinone derivatives. labproinc.comresearchgate.net Its stable, solid form and distinct physical and chemical properties, such as a defined melting point and characteristic spectral data, are crucial for this role. labproinc.comsigmaaldrich.com

In analytical workflows, reference standards are essential for method validation, calibration of analytical instruments, and quality control. The purity of this compound, often available at high grades (e.g., 97-98%), is a key prerequisite for its use as a standard. labproinc.comsigmaaldrich.com Its unique molecular weight and chemical formula (C₈H₆N₂O₄) allow for precise preparation of standard solutions for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). labproinc.comnih.gov

The spectroscopic signature of this compound would be used to identify related compounds in complex mixtures. For instance, its specific absorption pattern in UV-Vis spectroscopy, its fragmentation pattern in mass spectrometry (MS), and its characteristic shifts in Nuclear Magnetic Resonance (NMR) spectroscopy provide a fingerprint for the 6-nitro-benzoxazinone scaffold. nuu.uz This allows analysts to confirm the presence of this structural motif in newly synthesized compounds or to identify it as an impurity in other chemical preparations.

The table below lists some of the key physical and chemical properties of this compound that are relevant to its potential use as an analytical reference standard.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₄ | nih.gov |

| Molecular Weight | 194.14 g/mol | nih.gov |

| Melting Point | 236-240 °C | sigmaaldrich.com |

| Physical State | Solid | labproinc.comsigmaaldrich.com |

| Purity | Min. 98.0% (GC) | labproinc.com |

| CAS Number | 81721-87-1 | labproinc.comsigmaaldrich.comnih.gov |

Future Research Trajectories for 6 Nitro 4h 3,1 Benzoxazin 4 One

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Production

The advancement of research into 6-Nitro-4H-3,1-benzoxazin-4-one is contingent on the development of efficient and environmentally benign synthetic routes. Current methods often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents. Future research should prioritize the development of novel and sustainable synthetic methodologies.

Key Research Thrusts:

Enzymatic and Biocatalytic Approaches: The use of enzymes, such as lipases, has shown promise in the synthesis of 1,4-benzoxazinone derivatives through processes like decarboxylative Michael additions. nih.gov Exploring enzymatic routes for the synthesis of this compound could offer high selectivity and milder reaction conditions.

Green Solvents and Catalysts: A shift towards eco-friendly solvents like water or polyethylene (B3416737) glycol (PEG)-400, which have been successfully used for the synthesis of other benzoxazines and benzothiazines at ambient temperatures, should be investigated. researchgate.netnih.gov The development of transition-metal-free catalytic systems would further enhance the sustainability of the synthesis.

Continuous Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving nitration. uq.edu.auresearchgate.net A multi-step continuous flow process, integrating nitration, hydrogenation, and cyclization, has been successfully developed for a functionalized 4H-benzo- nih.govnih.gov-oxazin-3-one, providing a blueprint for the production of this compound. uq.edu.auresearchgate.net

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. nih.gov Its application to the reaction of substituted anthranilic acids with orthoesters to form benzoxazinones suggests its potential for the efficient synthesis of the 6-nitro derivative. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enzyme stability and cost, substrate specificity |

| Green Solvents/Catalysts | Reduced environmental impact, safer handling | Lower reactivity, potential for different reaction pathways |

| Continuous Flow Chemistry | Enhanced safety and control, scalability | Initial setup cost, potential for clogging |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Specialized equipment required, potential for hotspots |

Advanced Mechanistic Studies on Reactivity and Transformation Pathways